Halogen‑Bond Donor Strength Advantage vs. 4‑Bromo and 4‑Chloro Analogs
Rotational‑spectroscopy data for the core 4‑iodopyrazole motif demonstrates nuclear quadrupole coupling constants χaa(I) of −1890 MHz and χbb(I)−χcc(I) of −328 MHz, which are significantly larger in magnitude than the corresponding bromine constants χaa(Br) = 543 MHz and χbb(Br)−χcc(Br) = −119 MHz [1]. These larger coupling constants reflect the greater polarizability of the iodine σ‑hole, directly translating to stronger halogen bonds. The cyclopropyl and ethyl substituents on the target compound are not expected to diminish this σ‑hole character, preserving the iodine’s superior halogen‑bond donor ability.
| Evidence Dimension | Nuclear quadrupole coupling constants (χ) as halogen‑bond strength proxies |
|---|---|
| Target Compound Data | Parent 4‑iodopyrazole: χaa(I) = −1890 MHz; χbb(I)−χcc(I) = −328 MHz |
| Comparator Or Baseline | 4‑Bromopyrazole: χaa(Br) = 543 MHz; χbb(Br)−χcc(Br) = −119 MHz |
| Quantified Difference | |χaa| for iodine is ~3.5‑fold larger; |χbb−χcc| is ~2.8‑fold larger |
| Conditions | Chirped‑pulse Fourier transform microwave spectroscopy; argon supersonic expansion; 2–18 GHz |
Why This Matters
Stronger halogen‑bond directing effects improve co‑crystal design success rates and fragment‑screening hit validation, directly reducing the number of analogs that must be synthesized for a given structural biology campaign.
- [1] Cooper, G. A. et al. Halogen Bonding Properties of 4‑Iodopyrazole and 4‑Bromopyrazole Explored by Rotational Spectroscopy and Ab Initio Calculations. J. Chem. Phys. 2017, 147 (21), 214303. DOI: 10.1063/1.5002662. View Source
